molecular formula C14H13N3O5 B1598205 N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide CAS No. 261966-14-7

N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide

Cat. No.: B1598205
CAS No.: 261966-14-7
M. Wt: 303.27 g/mol
InChI Key: OYWPGXOTXJEUOL-UHFFFAOYSA-N
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Description

N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide is an organic compound with a complex structure that includes a nitro group, a methoxyphenoxy group, and a hydroxycarboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of 4-(4-methoxyphenoxy)benzoic acid, followed by the conversion of the nitro group to a carboximidamide group through a series of reactions involving hydroxylamine and other reagents. The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated control systems, and advanced purification techniques to produce the compound in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions may use reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Further oxidized nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, potentially generating reactive oxygen species (ROS) that can induce cellular damage. The methoxyphenoxy group may interact with cellular membranes or proteins, affecting their function. The hydroxycarboximidamide group can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    N’-hydroxy-4-(4-methoxyphenoxy)-benzenecarboximidamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide: Lacks the hydroxy group, which may affect its ability to form hydrogen bonds and interact with biological targets.

    N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzamide: Similar structure but with an amide group instead of a carboximidamide group, potentially altering its chemical and biological properties.

Uniqueness

N’-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitro group, methoxyphenoxy group, and hydroxycarboximidamide group allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for scientific research.

Properties

IUPAC Name

N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-10-3-5-11(6-4-10)22-13-7-2-9(14(15)16-18)8-12(13)17(19)20/h2-8,18H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWPGXOTXJEUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)C(=NO)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401395
Record name N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261966-14-7
Record name N'-hydroxy-4-(4-methoxyphenoxy)-3-nitrobenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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